BMS-189664

Thrombin Inhibition Anticoagulation Enzymatic Assay

Procure BMS-189664 for its confirmed 46 nM IC50 and oral bioavailability (15-17% in dogs/monkeys). Unlike standard probes, its primate arterial/venous thrombosis efficacy (0.2 mg/kg IV) and available PDB structure (3TU7) ensure translational relevance and rational design precision. Reduce re-optimization risks with this validated tool compound.

Molecular Formula C22H34N6O4S
Molecular Weight 478.6 g/mol
CAS No. 162166-80-5
Cat. No. B1667174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-189664
CAS162166-80-5
SynonymsBMS 189664
BMS-189664
BMS189664
Molecular FormulaC22H34N6O4S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N
InChIInChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1
InChIKeyUCVAQBJLJIKTFJ-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-189664 (CAS 162166-80-5): An Orally Active Thrombin Inhibitor for Advanced Thrombosis and Anticoagulation Research


BMS-189664 is a potent, selective, and orally active reversible inhibitor of human α-thrombin, with a reported IC50 of 0.046 μM (46 nM) for the inhibition of thrombin catalytic activity [1]. The compound is a small molecule peptidomimetic designed to bind directly to the active site of thrombin, a key serine protease in the coagulation cascade [2]. Its structure and activity have been confirmed via X-ray crystallography in complex with human α-thrombin (PDB ID: 3TU7) [3].

Procurement Risk: Why Direct Thrombin Inhibitors Cannot Be Simply Interchanged in Preclinical Models


The selection of a thrombin inhibitor for research is not a commodity decision. While many compounds share a common mechanism of action, critical differences in potency, oral bioavailability, species-specific pharmacokinetics, and selectivity over related serine proteases directly impact experimental reproducibility and translational relevance [1]. Substituting BMS-189664 with an analog lacking its specific in vivo validation in non-human primate models, or with lower oral bioavailability, would require extensive re-optimization of dosing and experimental protocols, potentially invalidating comparisons to prior studies .

BMS-189664 (162166-80-5) Quantitative Differentiation Guide: Evidence for Scientific Selection


Superior Potency vs. Clinical Benchmark Argatroban in Thrombin Inhibition

BMS-189664 demonstrates approximately 5-fold higher potency in inhibiting human α-thrombin compared to the clinical direct thrombin inhibitor argatroban. In a standardized enzymatic assay measuring thrombin catalytic activity, the IC50 of BMS-189664 is 0.046 μM (46 nM) [1], while argatroban's reported IC50 is 0.22 ± 0.10 μM [2].

Thrombin Inhibition Anticoagulation Enzymatic Assay

Unique Oral Bioavailability Profile in Non-Human Primates

BMS-189664 exhibits significant oral bioavailability in two preclinical species, a feature that distinguishes it from many peptidomimetic thrombin inhibitors. Based on dose-normalized AUCs following oral and intravenous (IV) dosing, the oral bioavailability was determined to be 15% in dogs and 17% in cynomolgus monkeys [1]. In contrast, its close analog BMS-189090 is not characterized as orally active in the primary literature, and other agents like ximelagatran and dabigatran etexilate are double prodrugs with reported low bioavailability in humans [2].

Oral Bioavailability Pharmacokinetics Preclinical Species

Validated In Vivo Efficacy in a Clinically Relevant Cynomolgus Monkey Model

BMS-189664 has demonstrated robust antithrombotic efficacy in a high-order, clinically relevant primate model. In cynomolgus monkeys, an intravenous dose of 0.2 mg/kg effectively inhibited arterial thrombosis [1]. Furthermore, continuous infusion at rates achieving 0.5, 2, and 6 mg/kg was effective in inhibiting venous thrombosis . This contrasts with the structurally related analog BMS-189090, whose in vivo validation is limited to a rodent model [2].

In Vivo Efficacy Arterial Thrombosis Venous Thrombosis

Structural Confirmation of Reversible Binding via X-ray Crystallography

The binding mode of BMS-189664 to the human α-thrombin active site has been unequivocally determined at 2.49 Å resolution (PDB: 3TU7) [1]. This structural data confirms the compound's reversible, non-covalent interaction with the catalytic site, a feature that differentiates it from irreversible inhibitors like PPACK (Ki = 79 nM) and allows for precise molecular modeling and SAR studies [2]. In contrast, structural data for many commercial thrombin inhibitors is not publicly available.

Structure-Activity Relationship X-ray Crystallography Molecular Modeling

Optimized Applications for BMS-189664 (162166-80-5) Based on Verified Quantitative Differentiation


In Vivo Studies of Arterial and Venous Thrombosis in Non-Human Primates

The validated efficacy of BMS-189664 in cynomolgus monkey models of both arterial and venous thrombosis [1] makes it the compound of choice for laboratories requiring a direct thrombin inhibitor with proven activity in a high-fidelity, translational animal model. Its ability to inhibit thrombosis at low IV doses (0.2 mg/kg) provides a robust experimental window.

Long-Term Oral Dosing Studies for Chronic Anticoagulation Research

Unlike many peptide-based thrombin inhibitors, the confirmed oral bioavailability of BMS-189664 in dogs (15%) and monkeys (17%) uniquely positions it for chronic oral dosing studies in preclinical species. This is essential for research into long-term anticoagulation strategies where continuous infusion is impractical.

Structure-Based Drug Design and SAR Investigations

The publicly available, high-resolution crystal structure of BMS-189664 bound to human α-thrombin (PDB: 3TU7) [2] provides a critical template for medicinal chemists. It enables precise structure-based design of next-generation inhibitors or the rational optimization of existing lead compounds for improved potency or selectivity.

High-Potency Thrombin Inhibition in Biochemical and Cellular Assays

With an IC50 of 46 nM for human α-thrombin [3], BMS-189664 is well-suited for use as a high-affinity probe in biochemical assays. Its 5-fold greater potency compared to argatroban [4] reduces the required compound concentration, minimizing the potential for solvent-related artifacts or off-target effects in cell-based systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-189664

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.